Quinine lactate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.C3H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(4)3(5)6/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2,4H,1H3,(H,5,6)/t13-,14-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDGEHZBXVXPFQ-DSXUQNDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225874 | |
| Record name | Quinine lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749-49-5 | |
| Record name | Quinine lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUININE LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J99Y4IZE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Structure and Physicochemical Properties of Quinine Lactate
This compound (C₂₀H₂₄N₂O₂·C₃H₆O₃) is an epimeric compound with a molecular weight of 414.4947 g/mol. Its structure comprises a quinoline moiety fused to a quinuclidine ring, esterified with a lactate anion. The defined stereocenters at positions C3, C4, C8, C9, and C10 dictate its biological activity, while the lactate component enhances aqueous solubility.
Stereochemical Configuration
The compound exhibits five stereocenters, with absolute configurations assigned as (8R,9S)-6′-methoxycinchonan-9-ol lactate. Optical activity arises from the chiral quinuclidine core, which is synthesized via asymmetric catalysis to ensure enantiopurity.
Table 1: Key Molecular Descriptors of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₂·C₃H₆O₃ |
| Molecular Weight | 414.4947 g/mol |
| Defined Stereocenters | 5 |
| SMILES | CC(O)C(O)=O.COC1=CC2=C(C=CN=C2C=C1)[C@@H](O)[C@@H]3C[C@@H]4CC[N@]3C[C@@H]4C=C |
| InChI Key | ZIDGEHZBXVXPFQ-DSXUQNDKSA-N |
Synthesis of Quinine: Organocatalytic Enantioselective Methods
The preparation of this compound begins with the stereoselective synthesis of quinine, followed by salt formation. Recent breakthroughs in organocatalysis have enabled efficient, pot-economical routes to the quinuclidine scaffold.
Organocatalyst-Mediated Five-Pot Synthesis
Ishikawa’s 2022 protocol exemplifies a state-of-the-art approach, achieving (–)-quinine in 14% overall yield across five reaction vessels. This method avoids traditional resolution techniques by employing diphenylprolinol silyl ether as a chiral organocatalyst.
First Pot: Tetrahydropyridine Formation
- Michael Addition : Dimethyl malonate reacts with α,β-unsaturated aldehydes under catalysis, establishing the C3 stereocenter (98% ee).
- Aza-Henry Reaction : In situ-generated imines undergo nitroalkene addition, forming a β-nitroamine intermediate.
- Hemiaminalization and HNO₂ Elimination : Cyclization and nitrous acid elimination yield a tetrahydropyridine core (dr = 10:1 at C3).
Second Pot: Piperidine Functionalization
- Reductive Dehydroxylation : NaBH₄-mediated reduction removes hydroxyl groups.
- Boc Deprotection and Iminium Reduction : Sequential treatment with TFA and NaBH₃CN establishes the C8 and C9 stereocenters.
Final Pot: Quinoline Coupling and Quinuclidine Formation
- Pd-Catalyzed Cross-Coupling : 2,4-Dibromo-6-methoxyquinoline undergoes Suzuki-Miyaura coupling to introduce the aromatic system.
- Intramolecular Sₙ2 Cyclization : Mesylation of C9-OH followed by base-induced cyclization forms the quinuclidine ring.
Table 2: Critical Reaction Parameters in Quinine Synthesis
| Step | Catalyst/Reagent | Yield (%) | Selectivity |
|---|---|---|---|
| Michael Addition | Diphenylprolinol ether | 85 | 98% ee |
| Aza-Henry Reaction | DBU | 78 | dr = 10:1 |
| Quinuclidine Cyclization | K₂CO₃ | 55 | >99% diastereomeric |
Preparation of this compound Salt
The conversion of quinine freebase to its lactate salt involves neutralization with lactic acid under controlled conditions.
Acid-Base Neutralization Protocol
- Stoichiometric Reaction : Quinine (1 equiv) is dissolved in anhydrous ethanol and treated with L-(+)-lactic acid (1.05 equiv) at 0–5°C.
- Crystallization : Slow evaporation at 25°C yields needle-like crystals, which are filtered and washed with cold ether.
- Purity Analysis : HPLC (C18 column, 0.1% TFA in MeOH/H₂O) confirms >99.5% chemical purity, while polarimetry verifies [α]D²⁵ = –160° (c = 1, EtOH).
Composite Formulation for Controlled Release
Recent advances employ polylactic acid/chitosan (PLA/CS) matrices to modulate this compound release. A 50% drug-loaded composite exhibits zero-order kinetics (Korsmeyer-Peppas model, n = 0.89), with pH-dependent solubility (Q₁₀% at pH 7.4 vs. 2.0 = 4.7:1).
Analytical Characterization and Validation
Spectroscopic Identification
Pharmacokinetic Profiling
Population modeling in pediatric patients reveals a two-compartment distribution:
- CL = 0.05 L/h/kg
- V₁ = 0.65 L/kg
- t₁/₂β = 19.9 h.
Chemical Reactions Analysis
Types of Reactions: Quinine lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinine derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms of quinine.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed:
Oxidation: Quinine N-oxide and other oxidized derivatives.
Reduction: Dihydroquinine and other reduced forms.
Substitution: Various substituted quinine derivatives
Scientific Research Applications
Chemical Applications
Quinine lactate serves as a valuable reagent in organic chemistry due to its chiral properties. Its applications include:
- Chiral Catalyst : Used in asymmetric synthesis to produce enantiomerically pure compounds.
- Organic Reactions : Acts as a reagent in various organic transformations.
Table 1: Chemical Applications of this compound
| Application Type | Description |
|---|---|
| Chiral Catalyst | Facilitates asymmetric synthesis |
| Organic Reagent | Participates in various organic reactions |
Biological Applications
In biological research, this compound has been studied for its effects on cellular processes and its potential therapeutic roles:
- Antimalarial Activity : Primarily used for treating malaria caused by Plasmodium species.
- Muscle Relaxant : Investigated for its muscle-relaxing properties.
- Metabolic Studies : Research indicates that quinine influences glucose and lactate metabolism, particularly in severe malaria cases where lactic acidosis is prevalent .
Case Study: Glucose and Lactate Kinetics in Malaria
A study involving children with severe malaria demonstrated that quinine treatment affected glucose metabolism and lactate production. The findings indicated a correlation between elevated lactate levels and the severity of lactic acidosis, emphasizing the need for careful monitoring during treatment .
Medical Applications
This compound is primarily recognized for its antimalarial properties. Its formulation improves solubility and bioavailability compared to standard quinine, making it a preferred choice in certain therapeutic contexts:
- Malaria Treatment : Utilized as an effective treatment option against malaria, particularly in cases resistant to other drugs.
- Potential for Other Diseases : Research is ongoing into its efficacy against conditions such as lupus and arthritis.
Table 2: Medical Applications of this compound
| Application Type | Disease/Condition | Notes |
|---|---|---|
| Antimalarial | Malaria | Effective against Plasmodium species |
| Muscle Relaxant | Muscle Spasms | Investigated for muscle relaxation properties |
| Other Conditions | Lupus, Arthritis | Under research for potential therapeutic use |
Industrial Applications
This compound's bitter taste has led to its use in the beverage industry:
- Tonic Water Production : Employed as a flavoring agent in tonic waters and other beverages.
Table 3: Future Research Directions
| Research Area | Description |
|---|---|
| Drug Delivery Systems | Development of advanced delivery mechanisms |
| New Therapeutic Uses | Investigating potential uses beyond malaria treatment |
Mechanism of Action
The mechanism of action of quinine lactate involves several pathways:
Antimalarial Activity: this compound inhibits the hemozoin biocrystallization in the malaria parasite, leading to the accumulation of toxic heme and the death of the parasite
Muscle Relaxant: It interferes with the calcium ion channels in muscle cells, reducing muscle contractions and providing relief from cramps.
Comparison with Similar Compounds
Quinine lactate belongs to a family of quinine salts and alkaloid derivatives. Below is a systematic comparison with structurally and functionally related compounds:
Pharmacological and Toxicological Profiles
Key Findings :
- Toxicity : this compound and periodide exhibit higher toxicity in pigeons compared to hydrochloride and bisulfate salts. This is attributed to their lower solubility (1:10 for lactate vs. 1:2 for hydrochloride), which may delay systemic absorption and prolong exposure .
- Enzyme Inhibition: this compound inhibits muscle phosphorylase and phosphoglucomutase, critical for glycogenolysis. In contrast, quinine hydrochloride synergizes with atabrine to inhibit hexokinase in malarial parasites .
- Clinical Utility: Hydrochloride salts are preferred for intravenous use due to rapid solubility and lower cinchonism (e.g., dizziness) compared to lactate .
Physicochemical Stability
Implications :
- This compound’s neutral pH and low hygroscopicity enhance its suitability for injections and tropical formulations, unlike deliquescent hydrochloride salts, which require stringent storage .
- Efflorescent bisulfate salts lose water in dry air, complicating dose accuracy .
Pharmacokinetic Differences
- Excretion : this compound is an outlier in excretion studies, with lower urinary concentration (7–11 grains per cent) compared to other salts, suggesting altered renal handling .
- Hypoglycemic Risk : this compound shares insulin-stimulating effects with other quinine salts, increasing hypoglycemia risk in malaria patients. This is exacerbated by parasite glucose consumption (75× higher in infected RBCs) and lactic acidosis .
Biological Activity
Quinine lactate is a derivative of quinine, a well-known alkaloid extracted from the bark of the Cinchona tree. It has been primarily used in the treatment of malaria, particularly in cases where resistance to other antimalarial drugs is present. Its biological activity is notable for its effects on various metabolic processes, especially in the context of severe malaria.
This compound exerts its antimalarial effects primarily through the inhibition of Plasmodium falciparum's ability to metabolize glucose. This inhibition is critical because the malaria parasite relies heavily on glycolysis for energy production. Studies have shown that quinine affects glucose and lactate kinetics, leading to increased lactate production and potential lactic acidosis, a common complication in severe malaria cases .
Impact on Glucose and Lactate Metabolism
Research indicates that quinine treatment is associated with altered blood lactate levels in patients with severe malaria. In a study involving children with severe malaria, it was found that those treated with quinine had significantly higher blood lactate concentrations compared to those treated with artesunate or chloroquine. The geometric mean venous blood lactate concentrations were 7.1 mmol/L in fatal cases versus 3.6 mmol/L in survivors, highlighting the correlation between elevated lactate levels and mortality .
Table 1: Comparison of Blood Lactate Levels in Severe Malaria Cases
| Treatment | Mean Lactate (mmol/L) | Outcome Correlation |
|---|---|---|
| Quinine | 7.1 (fatal) | Higher mortality |
| Artesunate | Lower than quinine | Lower mortality |
| Chloroquine | Similar to artesunate | Moderate mortality |
Case Studies
- Children with Severe Malaria : A study monitored 115 Gambian children with severe malaria, revealing that post-admission hypoglycemia was significantly more frequent in those treated with quinine (28%) compared to those receiving artesunate (10%) . This indicates that quinine may exacerbate metabolic derangements associated with severe malaria.
- Lactic Acidosis as a Prognostic Indicator : In another cohort study, sustained hyperlactatemia was identified as the best prognostic indicator of outcome in severe malaria cases. Patients exhibiting elevated lactate levels four hours after admission had significantly poorer outcomes .
Molecular Interactions
Molecular docking studies have suggested that quinine and its derivatives can bind to key glycolytic enzymes such as lactate dehydrogenase (LDH) in Plasmodium falciparum. This binding may inhibit the enzyme's activity, further disrupting the parasite's energy metabolism and contributing to its antimalarial efficacy .
Q & A
Q. What are the key physicochemical properties of quinine lactate relevant to its experimental use in preclinical models?
this compound is composed of 78.26% anhydrous quinine and 21.73% lactic acid, forming colorless prismatic needles or amorphous powder . Its solubility (1 in 10 in water) and neutral pH in solution make it suitable for hypodermic administration. Researchers should note its immediate precipitation with blood serum at concentrations ≥1:10, which impacts intravenous toxicity assessments in animal models .
Q. How does this compound’s toxicity profile compare across species, and what methodological considerations are needed to resolve contradictions?
Toxicity varies significantly: in pigeons, this compound and periodide are the most toxic salts (relative to quinine content), whereas in rabbits, quinine bi-hydrochloride and acid hydrobromide show higher toxicity . To reconcile such discrepancies, standardize dosing by quinine content, control for species-specific metabolic pathways (e.g., cytochrome P450 activity), and validate toxicity via LD50 assays paired with histopathological analysis.
Q. What are the established protocols for preparing stable this compound solutions for in vivo studies?
For hypodermic use, dissolve quinine base in lactic acid and evaporate to achieve a 1:4 concentration . Ensure sterility via filtration (0.22 µm) and stability testing under storage conditions (e.g., pH 7.0–7.4, 4°C). Monitor precipitation via turbidity assays, as serum proteins can destabilize the solution .
Advanced Research Questions
Q. How can plasma lactate dynamics be validated as a surrogate endpoint in clinical trials evaluating this compound efficacy in severe malaria?
In the AQ and AQUAMAT trials, lactate clearance within 24 hours strongly predicted survival (p < 0.001). Use the proportion of treatment effect explained (PTE) metric: calculate the log-linear slope of lactate reduction and correlate it with mortality odds ratios. For artemether vs. quinine, a PTE of 0.67 indicates lactate clearance explains ~67% of the mortality difference . Validate surrogate endpoints by replicating results across diverse cohorts (e.g., African children vs. Asian adults) .
Q. What experimental designs address confounding factors when comparing this compound with newer antimalarials (e.g., artesunate) in mortality studies?
Adopt a randomized controlled trial (RCT) design with stratified randomization by baseline lactate levels (≥4 mmol/L vs. <4 mmol/L). Use hourly lactate measurements and Glasgow Coma Scale (GCS) scores to adjust for disease severity. In the AQUAMAT trial, artesunate reduced mortality by 22.5% vs. quinine; similar studies should power sample sizes to detect ≥15% mortality differences (α=0.05, β=0.2) .
Q. How can researchers resolve contradictions in preclinical toxicity data between in vitro and in vivo models?
Discrepancies often arise from differences in serum protein binding and metabolic clearance. Use integrated pharmacokinetic-pharmacodynamic (PK/PD) modeling: measure free quinine concentrations in vitro (e.g., hepatocyte assays) and correlate with in vivo toxicity (e.g., rabbit LD50). Adjust for species-specific albumin binding rates, which alter drug bioavailability .
Q. What methodologies optimize dose-response studies of this compound combined with lactate-lowering agents (e.g., dichloroacetate [DCA])?
Design factorial RCTs testing quinine ± DCA, with lactate AUC0–24h as the primary endpoint. Use adaptive dosing: start DCA at 50 mg/kg and titrate based on serial lactate measurements (every 4 hours). Power the study to detect a 30% reduction in lactate AUC, requiring ~150 participants (assuming σ=2.5 mmol/L, α=0.05) .
Methodological Guidance
- For toxicity studies : Include negative controls (e.g., saline) and positive controls (quinine bi-hydrochloride) to benchmark results. Use nonlinear regression to model dose-response curves .
- For clinical trials : Predefine lactate sampling intervals (e.g., hourly for 24 hours) and standardize assays (e.g., enzymatic spectrophotometry) to minimize variability .
- For data contradiction analysis : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate causality in observed toxicity or efficacy differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
